4-Chlorothiazole-5-carbonyl chloride

orthogonal synthesis sequential functionalization thiazole reactivity

Synthesizing unsymmetrically 4,5-disubstituted thiazoles often requires lengthy protection-deprotection sequences or yields mixtures due to cross-reactivity. 4-Chlorothiazole-5-carbonyl chloride (CAS 51905-26-1) solves this with two electronically distinct leaving groups: C5-COCl (highly reactive to nucleophiles) and C4-Cl (SNAr only under activation). - **Orthogonal reactivity**: Stepwise amidation/esterification at C5, then SNAr at C4 - no protecting groups needed. - **Proven applications**: Pharma intermediate for privileged thiazole scaffolds; agrochemical building block (Bayer herbicidal patents); precursor to thieno[2,3-d]thiazoles for organic photovoltaics. - **Supply**: Multiple pack sizes from 1g to bulk; stability-tested under inert atmosphere.

Molecular Formula C4HCl2NOS
Molecular Weight 182.03 g/mol
Cat. No. B12961004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothiazole-5-carbonyl chloride
Molecular FormulaC4HCl2NOS
Molecular Weight182.03 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)C(=O)Cl)Cl
InChIInChI=1S/C4HCl2NOS/c5-3-2(4(6)8)9-1-7-3/h1H
InChIKeyNLFKXBFEVNOWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothiazole-5-carbonyl chloride: A Dual-Reactive Thiazole Building Block


4-Chlorothiazole-5-carbonyl chloride is a heterocyclic acyl chloride (thiazole derivative) with molecular formula C₄HCl₂NOS and molecular weight 182.03 g/mol . The compound carries two electrophilic leaving groups: a carbonyl chloride at the 5-position and a chlorine atom at the 4-position of the thiazole ring. This dual-reactivity architecture enables sequential, site-selective functionalization via nucleophilic acyl substitution at C5–COCl and nucleophilic aromatic substitution (SNAr) at C4–Cl, making it a strategically differentiated intermediate for the synthesis of unsymmetrically 4,5-disubstituted thiazoles [1].

Workflow Sequential, site-selective functionalization via orthogonal electrophilic centers
Selection Dual-electrophile thiazole building block with 4-Cl and 5-COCl leaving groups
Use Context Unsymmetrical 4,5-disubstituted thiazole synthesis without protection-deprotection sequences

4-Chlorothiazole-5-carbonyl chloride: Unique Reactivity Advantage


The presence of two leaving groups at electronically distinct ring positions (4-Cl vs. 5-COCl) creates a reactivity hierarchy that cannot be replicated by mono-functional analogs [1]. The carbonyl chloride is highly susceptible to nucleophilic attack, while the chlorine at C4 undergoes SNAr only under appropriately activating conditions, allowing orthogonal, stepwise derivatization. Related compounds such as 1,3-thiazole-5-carbonyl chloride, 2-chloro-1,3-thiazole-5-carbonyl chloride, and 2-chloro-1,3-thiazole-4-carbonyl chloride each lack either the ring-chlorine or the correct regiochemical arrangement necessary for independent control of the two reactive centers . This differentiation is essential for synthetic routes requiring the construction of specific 4,5-substitution patterns without undesired cross-reactivity or protection-deprotection sequences.

Risk Factor
Target (4-Cl, 5-COCl)
Substitute Limitation
Leaving Group Count
Two leaving groups enable orthogonal, stepwise derivatization
Mono-functional analogs (e.g., 1,3-thiazole-5-carbonyl chloride) carry only the 5-COCl group; sequential diversification may not be achievable
Regiochemistry
Cl at C4 exhibits lower intrinsic reactivity, providing a kinetic window for exclusive COCl derivatization
The 2-chloro regioisomer places Cl at C2, where adjacent nitrogen alters activation conditions; reactivity profile may shift
Scaffold Access
4-Cl is required for thieno[2,3-d]thiazole cyclization and fused heterocycle synthesis
Non-chlorinated or 2-chloro thiazole carbonyl derivatives may not support the same fused-ring annulation pathway

4-Chlorothiazole-5-carbonyl chloride: Key Differentiators


Orthogonal Reactivity from Dual Leaving Groups

4-Chlorothiazole-5-carbonyl chloride incorporates two leaving groups—4‑Cl and 5‑COCl—that reside at electronically distinct ring positions. The 5‑COCl group reacts readily with nucleophiles (e.g., amines, alcohols) under mild conditions, while the 4‑Cl group remains intact and can be activated subsequently via SNAr when appropriate catalysts or harsher conditions are applied [1]. In contrast, 1,3‑thiazole‑5‑carbonyl chloride (CAS 41125‑73‑9) possesses only the 5‑COCl group and offers no second site for late‑stage diversification; 2‑chloro‑1,3‑thiazole‑5‑carbonyl chloride (CAS 148637‑74‑5) bears both features but with the ring‑chlorine at C2, which exhibits different electronic properties due to the adjacent nitrogen atom, altering activation conditions and reactivity .

Orthogonal Reactivity
Class-level inference
Two electrophilic leaving groups: 4-Cl and 5-COCl at electronically distinct ring positions
Supports sequential synthesis without protection-deprotection steps
Structural comparison; no kinetic data available for direct rate comparison
orthogonal synthesis sequential functionalization thiazole reactivity

Regioelectronic Reactivity Favors 4-Cl Substitution

Theoretical local reactivity descriptors (Fukui functions) calculated at the MP2/6‑311++G(d,p) level for a series of substituted thiazoles predict the reactivity sequence toward electrophilic attack as 2‑substituted > 5‑substituted > 4‑substituted [1]. This indicates that a chlorine at C4 (as in the target compound) is intrinsically less reactive toward electrophiles than a chlorine at C2 (as in 2‑chloro‑1,3‑thiazole‑5‑carbonyl chloride), making the 4‑Cl group more controllable and less prone to premature displacement. The kinetic study by Spinelli et al. on 2‑halogeno‑4(5)‑X‑thiazoles confirms that substituents at C4 and C5 significantly modulate SNAr rates, although quantitative data for the specific 4‑Cl/5‑COCl combination have not been published [2].

Regioelectronic Order
Class-level inference
Reactivity toward electrophiles: 2-sub > 5-sub > 4-sub (DFT Fukui indices, MP2/6-311++G**)
4-Cl position is less prone to premature displacement during 5-COCl derivatization
Theoretical prediction; experimental rate constants not published for this substitution pattern
electrophilic reactivity substituent effect thiazole regiochemistry

Unique Access to Thiazolo-Thieno-Pyrimidine Scaffolds

Iddon and co‑workers demonstrated that 4‑chlorothiazole‑5‑carbaldehydes and 4‑chlorothiazole‑5‑carbonitriles react with ethyl 2‑mercaptoacetate to yield thieno[2,3‑d]thiazoles, which serve as direct precursors to the previously unknown thiazolo[4′,5′;4,5]thieno[3,2‑d]pyrimidine system [1]. The 4‑chloro substituent is essential for the subsequent cyclization and further SNAr‑based diversification to 5‑chloro‑pyrimidine derivatives. The analogous chemistry from 5‑unsubstituted or 2‑chloro‑thiazole carbonyl derivatives would not afford the same fused heterocyclic scaffold, as the chlorine at C4 is the leaving group required for the key cyclization step.

Fused Heterocycle Access
Head-to-head
4-Cl-thiazole-5-carbonyl → thieno[2,3-d]thiazole → thiazolo-thieno-pyrimidine; 4-Cl essential for cyclization
Enables synthesis of a previously unknown fused heterocyclic ring system
Confirmed by ¹H NMR, IR, and elemental analysis; non-chlorinated comparators do not yield the scaffold
fused heterocycles thienothiazole pyrimidine annulation

Supply-Chain Distinction

The target compound is catalogued as a reactive building block by specialized custom synthesis and rare‑chemical suppliers, in contrast to more widely available thiazole‑5‑carbonyl chlorides that lack the 4‑Cl group . The presence of the 4‑chloro substituent reduces the number of commercial vendors, indicating a smaller, specialized market. While quantitative procurement metrics (pricing, purity range) are vendor‑specific and variable, this procurement landscape data suggests that researchers requiring defined 4‑Cl/5‑COCl dual functionality must select this precise CAS number. The compound's CAS registry entry (1133931‑01‑7) explicitly links the molecular identity to the specific substitution pattern .

Supply Identity
Data to verify
CAS 1133931-01-7; C₄HCl₂NOS; catalogued by specialized custom-synthesis suppliers
Precise CAS identification prevents procurement of regioisomeric analogs
Supplier catalog entries; purity and price ranges are vendor-specific and not reported in literature
chemical procurement building block CAS registry

Preferred Applications of 4-Chlorothiazole-5-carbonyl chloride


4,5-Disubstituted Thiazole Bioisostere Libraries

In early‑stage drug discovery, thiazoles serve as privileged scaffolds. 4‑Chlorothiazole‑5‑carbonyl chloride allows rapid generation of compound libraries with diversity at both the 4‑ and 5‑positions through sequential amidation (or esterification) at C5 followed by SNAr at C4 with amines, alkoxides, or thiols [1]. This orthogonal approach avoids the need for separately prepared mono‑functional building blocks, reducing the number of synthetic steps and improving library throughput.

Thiazole-Fused π-Systems for Photovoltaics

The tandem mercaptoacetate addition–cyclization sequence reported by Iddon et al. yields thieno[2,3‑d]thiazoles, which are precursors to extended π‑conjugated systems [1]. When integrated into donor–acceptor polymers or small‑molecule acceptors for organic photovoltaics, the chlorine atom can also influence film morphology and device performance, as demonstrated for 4‑chlorothiazole‑based polymer donors [2]. The carbonyl chloride provides the initial reactive handle for attaching the thiazole unit to π‑conjugated backbones.

Chlorothiazole-Based Agrochemical Intermediate

Bayer patents disclose chlorothiazole derivatives as intermediates for herbicidal active ingredients [1]. The 4‑chloro substitution pattern is a critical structural feature in several commercial agrochemicals, and the carbonyl chloride functionality permits straightforward introduction of the thiazole moiety into complex agronomic molecules via amide or ester linkages.

Orthogonal Reactivity Teaching Tool

The compound's dual electrophilic sites provide an excellent instructional tool for demonstrating chemoselectivity and sequential reactivity in advanced organic synthesis courses. The clear difference in activation requirements between the acyl chloride and the heteroaryl chloride makes it a textbook case for orthogonal protection‑free strategies [1].

Application
Selection Property
Validation Focus
4,5-Disubstituted Thiazole Bioisostere Libraries
Orthogonal reactivity control for sequential C5-amidation and C4-SNAr diversification
Verify stepwise amidation-SNAr sequence yields and site-selectivity under chosen conditions
Thiazole-Fused π-Systems for Photovoltaics
Thieno[2,3-d]thiazole precursor via mercaptoacetate addition-cyclization
Confirm cyclization efficiency and chlorine retention for film-morphology studies
Chlorothiazole-Based Agrochemical Intermediate
4-Cl substitution pattern matching commercial herbicidal scaffold requirements
Assess amide/ester linkage formation and regiochemical integrity in agronomic target molecules
Orthogonal Reactivity Teaching Tool
Dual-electrophile architecture demonstrating chemoselectivity
Evaluate clear differentiation of acyl chloride vs heteroaryl chloride activation in instructional settings
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